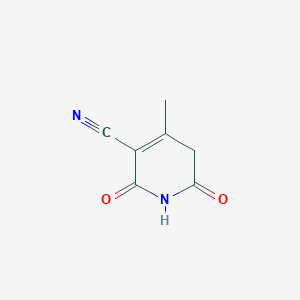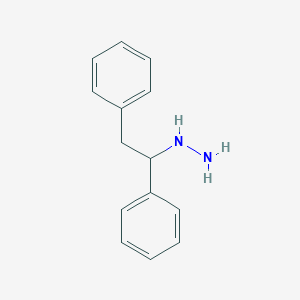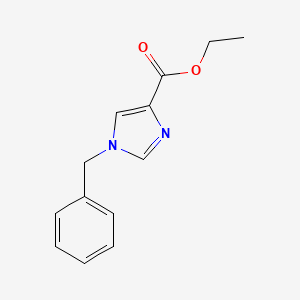![molecular formula C15H16N2O3S B15147554 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiourea to form the thiazole ring, followed by further reactions to introduce the imidazole and propanoic acid moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The thiazole ring can activate or inhibit biochemical pathways by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives such as dabrafenib, dasatinib, and ixabepilone, which are clinically used anticancer medicines . Compared to these compounds, 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid may offer unique properties due to its specific structure and functional groups, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H16N2O3S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-[3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)21-15-16-8-9-17(14)15/h2-5H,6-9H2,1H3,(H,18,19) |
Clé InChI |
NJPSTHMCQDKVRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC3=NCCN23)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)


![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)

![4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)

![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B15147562.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)
